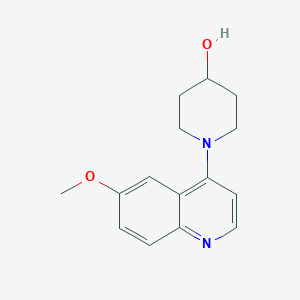

![molecular formula C25H15NO4S B3005029 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate CAS No. 587003-93-8](/img/structure/B3005029.png)

3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate is a derivative that combines the structural motifs of benzothiazole and chromenone. These motifs are known for their biological activities, and their derivatives have been widely studied for various pharmacological properties, including antimicrobial, antitumor, and anti-HIV activities .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions that may include the formation of intermediates such as benzothiazolium salts, which can undergo cycloaddition reactions to form complex polycyclic structures . Additionally, multicomponent reactions have been employed to synthesize derivatives with the desired functional groups, as seen in the synthesis of (E)-3-(2-((5-(benzylideneamino)-1,3,4-thiadiazol-2-yl)thio) acetyl)-2H-chromen-2-one derivatives .

Molecular Structure Analysis

The molecular structure of benzothiazole and chromenone derivatives is often confirmed using spectroscopic methods such as NMR spectroscopy. For instance, the structures of 3-(2-(benzylideneamino)thiazol-4-yl)-2H-chromen-2-ones were established using 1H and 13C NMR spectroscopy . Additionally, the conformational stability and molecular structure can be investigated using computational methods like ab initio Hartree-Fock and density functional theory (DFT), which provide insights into the most stable conformers and geometrical parameters .

Chemical Reactions Analysis

Benzothiazole and chromenone derivatives can participate in various chemical reactions. For example, the cycloaddition reaction of benzothiazolium salts with nitrochromenes leads to the formation of tetrahydrobenzo[d]chromeno[3',4':3,4]pyrrolo[2,1-b]thiazoles with high diastereoselectivity . These reactions are crucial for the synthesis of complex molecules with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives can be influenced by their molecular structure. For instance, the introduction of a benzothiazole moiety into chromenones can enhance their biological activities, as seen in the antimicrobial activity of coumarin–thiazole derivatives . The physical incorporation of such derivatives into polymers can also improve the physical and mechanical properties of the resulting materials .

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity . They have been found to inhibit the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been shown to interact with dna and inhibit topoisomerase i , an enzyme that alters DNA supercoiling and plays a critical role in DNA replication and transcription.

Result of Action

The treatment of cells with benzothiazole derivatives has been shown to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction, leading to cell apoptosis . This suggests that 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate may have similar effects.

Safety and Hazards

Direcciones Futuras

The future directions for research on such a compound would likely depend on its observed properties and activities. If it shows promising activity in a particular area (such as antimicrobial or anticancer activity), then future research might focus on optimizing its structure for maximum effectiveness and minimum side effects .

Propiedades

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] (E)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H15NO4S/c27-23(13-10-16-6-2-1-3-7-16)30-17-11-12-18-21(14-17)29-15-19(24(18)28)25-26-20-8-4-5-9-22(20)31-25/h1-15H/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRJGGYEFWNFIA-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

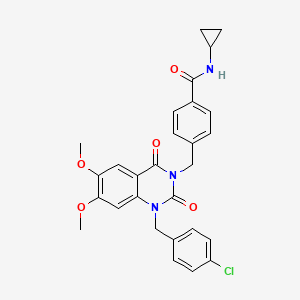

![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B3004946.png)

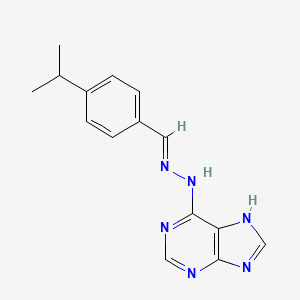

![6-((3,5-dimethoxybenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3004948.png)

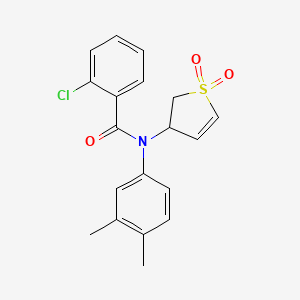

![N-(5-Chloropyridin-2-yl)-2-[[4-[ethanimidoyl(methyl)amino]benzoyl]amino]-5-methylbenzamide;hydrochloride](/img/structure/B3004949.png)

![5,5-dimethyl-3-[(E)-2-[3-(trifluoromethyl)anilino]ethenyl]cyclohex-2-en-1-one](/img/structure/B3004951.png)

![Ethyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2,3-dihydro-1H-indene-5-carboxylate](/img/structure/B3004954.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B3004955.png)

![2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid](/img/structure/B3004957.png)

![2-(tert-butyl)-2-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-N-phenyl-1-hydrazinecarboxamide](/img/structure/B3004961.png)

![1-Boc-4-[(benzylamino)methyl]piperidine](/img/structure/B3004963.png)

![1-[4-(4-Methylazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B3004964.png)